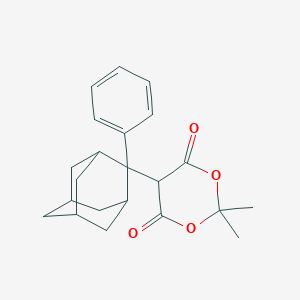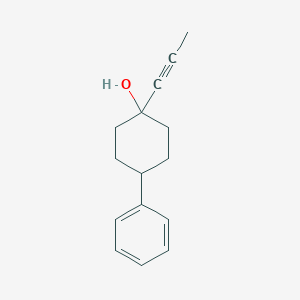![molecular formula C21H21NO2 B373009 2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol] CAS No. 3712-79-6](/img/structure/B373009.png)
2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol] is a chemical compound with the molecular formula C19H21NO2 It is characterized by the presence of a pyrene moiety, which is a polycyclic aromatic hydrocarbon, attached to an aminoethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol] typically involves the reaction of pyrene-1-carbaldehyde with 2-aminoethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol].
Analyse Chemischer Reaktionen
Types of Reactions
2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol] undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imine intermediate can be reduced to form the aminoethanol derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyrene-1-carboxylic acid derivatives.
Reduction: Formation of 2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol].
Substitution: Formation of various substituted pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol] has diverse applications in scientific research, including:
Chemistry: Used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.
Biology: Employed in studying cellular uptake and localization of fluorescent compounds.
Medicine: Potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of 2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol] involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The pyrene moiety facilitates the compound’s insertion into hydrophobic environments, while the aminoethanol group allows for hydrogen bonding with biological molecules. These interactions can influence cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-Hydroxyethyl(phenylmethyl)amino]ethanol
- 2-[2-Hydroxyethyl(naphthylmethyl)amino]ethanol
- 2-[2-Hydroxyethyl(anthracen-1-ylmethyl)amino]ethanol
Uniqueness
2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol] is unique due to the presence of the pyrene moiety, which imparts strong fluorescence and hydrophobic characteristics. This makes it particularly useful in applications requiring fluorescent labeling and imaging.
Eigenschaften
IUPAC Name |
2-[2-hydroxyethyl(pyren-1-ylmethyl)amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c23-12-10-22(11-13-24)14-18-7-6-17-5-4-15-2-1-3-16-8-9-19(18)21(17)20(15)16/h1-9,23-24H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOQTFIXZQSSIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN(CCO)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1-Propenylidene)cyclohexyl]benzene](/img/structure/B372928.png)
![N-[2-(1H-indol-3-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B372930.png)
![7-(1-Hydroxyethyl)-spiro(3-oxa-1-azabicyclo[4.2.0]octane-2,1'-cylohexane)-8-one](/img/structure/B372931.png)





![{[(Phenylacetyl)amino]oxy}acetic acid](/img/structure/B372943.png)



![2-(Acetylamino)-3-[3,4-bis(acetyloxy)phenyl]acrylic acid](/img/structure/B372949.png)
